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Compound of Interest

Compound Name:
N-[2-(2-

bromoethoxy)ethyl]acetamide

CAS No.: 1540468-59-4

Cat. No.: B1436330 Get Quote

Introduction & Principle
N-[2-(2-bromoethoxy)ethyl]acetamide is a heterobifunctional small molecule reagent used

primarily in Covalent Fragment Screening and Site-Directed Ligand Profiling.[1] Its structure

consists of three functional domains:

Acetamide Headgroup (

): A neutral, polar motif that mimics common biological fragments (e.g., N-acetyl lysine,
peptide backbones) to probe specific binding pockets.[1]

PEG-like Linker (

): A short, hydrophilic spacer (PEG1) that provides flexibility and water solubility, minimizing
non-specific hydrophobic interactions.[1]

Alkyl Bromide Warhead (

): An electrophile that reacts specifically with cysteine thiols via nucleophilic substitution (

), creating a stable thioether bond.[1]
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In ligand-receptor studies, this molecule is used to tether the acetamide fragment to a specific

cysteine residue on a receptor surface.[1] This "Tethering" approach allows researchers to:

Interrogate Binding Pockets: Determine if an acetamide group can occupy a sub-pocket

when constrained nearby.[1]

Mimic Post-Translational Modifications: Simulate local acetylation events (e.g., on Lysine

residues) by placing an acetamide group at a precise distance from the backbone.[1]

Occlude Binding Sites: Use the acetamide-PEG tail as a steric block to validate the binding

site of competitive inhibitors.[1]

Chemical Properties & Reaction Mechanism[1][2][3]
Physicochemical Data

Property Specification

IUPAC Name N-[2-(2-bromoethoxy)ethyl]acetamide

Formula

Molecular Weight ~210.07 g/mol

Reactive Group Alkyl Bromide (Cys-reactive)

Mass Shift (Conjugated) +130.09 Da (Loss of HBr)

Solubility Soluble in DMSO, DMF, Water (moderate)

Reaction Mechanism
The reaction proceeds via an

mechanism where the thiolate anion (

) of a cysteine residue attacks the carbon adjacent to the bromine, displacing the bromide ion.
[1]

[1]

Experimental Workflow (Diagram)
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Figure 1: Workflow for site-specific labeling of receptors with N-[2-(2-
bromoethoxy)ethyl]acetamide.

Detailed Protocol
Phase 1: Preparation of Reagents[1]

Stock Solution: Dissolve N-[2-(2-bromoethoxy)ethyl]acetamide to 100 mM in anhydrous

DMSO. Store at -20°C. Note: Avoid freeze-thaw cycles to prevent hydrolysis of the bromide.

[1]

Buffer: Prepare 50 mM HEPES, 150 mM NaCl, pH 8.0. Note: Avoid amine-containing buffers

(Tris) if high pH is used, though alkyl halides are generally specific to thiols at pH 8.0.[1]

Protein: Ensure the receptor has a solvent-accessible cysteine.[1] If the protein contains

multiple cysteines, mutate non-essential ones to Serine/Alanine to ensure site-specificity.[1]

Phase 2: Conjugation Reaction[1]
Reduction: Dilute protein to 50 µM in Buffer. Add TCEP (Tris(2-carboxyethyl)phosphine) to a

final concentration of 250 µM (5x molar excess). Incubate for 30 mins on ice to reduce any

disulfides.

Why TCEP? Unlike DTT, TCEP does not contain thiols that compete for the alkylating

agent.[1]

Labeling: Add the N-[2-(2-bromoethoxy)ethyl]acetamide stock to the protein solution to a

final concentration of 500 µM (10x excess).

Final DMSO concentration should be < 2%.[1]
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Incubation: Incubate at 25°C for 2–4 hours in the dark.

Optimization: If the reaction is slow, increase pH to 8.5 or temperature to 37°C, but

monitor protein stability.

Quenching: Stop the reaction by adding DTT to a final concentration of 5 mM. Incubate for

10 mins.

Purification: Remove excess reagent using a Zeba Spin Desalting Column (7K MWCO) or by

dialysis against assay buffer.

Phase 3: Quality Control (Mass Spectrometry)
Crucial Step: You must validate the modification before proceeding to binding assays.[1]

Method: LC-ESI-MS (Intact Protein Mode).[1]

Expected Result:

Unlabeled Mass:

[1]

Labeled Mass:

[1]

Criteria: >95% conversion to the singly labeled species. If multiple labels are observed (+260

Da), check for non-specific labeling at other residues (e.g., Histidine/Lysine at high pH).[1]

Application in Binding Assays[4]
Once the receptor is labeled (Receptor-S-PEG-Acetamide), it serves as a modified target for

comparative binding studies.[1]

Experiment A: Fragment Competition (Acetamide
Mimicry)
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Hypothesis: If the acetamide group occupies a specific sub-pocket (e.g., the acetyl-lysine

pocket of a Bromodomain), the affinity of a known inhibitor that binds that same pocket will

decrease due to steric competition.[1]

Method: Perform a dose-response of the known inhibitor against both WT Receptor and

Labeled Receptor.[1]

Data Analysis:

Calculate the

or

shift.[1]

.

A significant shift (>10x) indicates the acetamide fragment effectively blocks the binding

site.[1]

Experiment B: Conformational Locking
Hypothesis: The tethered acetamide stabilizes a specific conformation (e.g., "Closed" state).

[1]

Method: Differential Scanning Fluorimetry (DSF / Thermal Shift).[1]

Readout: Compare

of Unlabeled vs. Labeled protein. An increase in

suggests the tethered fragment contributes binding energy, stabilizing the protein fold.[1]
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Issue Probable Cause Solution

No Labeling (+0 Da) Cysteine oxidized or buried.[1]

Increase TCEP; Add mild

denaturant (0.5M Urea); Check

structure for accessibility.

Low Efficiency (<50%)
Hydrolysis of Bromide; pH too

low.[1]

Use fresh reagent stock;

Increase pH to 8.2; Extend

time.

Over-labeling (+260 Da)
Non-specific reaction (Lys/His).

[1]

Lower pH to 7.5; Reduce

reagent excess (try 5x);

Reduce time.

Precipitation
Reagent hydrophobicity

(unlikely for PEG).[1]

Ensure DMSO < 5%; Check

protein stability at pH 8.0.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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